molecular formula C8H9ClN2 B1425671 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine CAS No. 1256788-21-2

1-(5-Chloropyridin-2-yl)cyclopropan-1-amine

Cat. No. B1425671
CAS RN: 1256788-21-2
M. Wt: 168.62 g/mol
InChI Key: NCIJNZISOQXOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Chloropyridin-2-yl)cyclopropan-1-amine”, also known as CPAA, is a cyclic amine. It has emerged as a potentially useful synthetic intermediate in the development of new drugs. The molecular weight of this compound is 168.62 g/mol, and its molecular formula is C8H9ClN2 .

Scientific Research Applications

Synthesis and Reactivity

  • The compound 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is a versatile chemical intermediate used in the synthesis of pharmacologically relevant compounds. For instance, it's employed in the creation of 1,5-substituted pyrrolidin-2-ones via a Lewis acid-catalyzed reaction, which are further used to produce various nitrogen-containing polycyclic compounds, crucial in medicinal chemistry and pharmacology (Boichenko et al., 2022).
  • The compound is also involved in the selective amination of polyhalopyridines, yielding products like 5-amino-2-chloropyridine with high yield and chemoselectivity, demonstrating its significance in organic synthesis (Ji et al., 2003).

Biological Applications

  • Some derivatives of 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine have been tested for antimalarial activity, showing significant potential in fighting malaria. Compounds synthesized from this base structure demonstrated high activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
  • It's also used in the synthesis of compounds with reported insecticidal activities against certain species like Aphis craccivora, indicating its utility in the development of agricultural chemicals (Tian et al., 2007).
  • Furthermore, the compound's derivatives have been studied for their potential as anticancer agents. For example, a series of novel amide derivatives showed promising antiproliferative activity against human breast cancer cell lines, marking its importance in cancer research (Panneerselvam et al., 2022).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIJNZISOQXOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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